(R)-PHANEPHOS finds application in the enantioselective reductive cyclization of 1,6-enynes to form alkylidene-substituted heterocycles. This reaction involves the reduction of a carbon-carbon double bond and subsequent cyclization to form a ring structure with a defined chirality. Studies have shown that (R)-PHANEPHOS, in combination with a rhodium catalyst, can achieve high enantioselectivity (preference for one enantiomer) in this process. []
Another area where (R)-PHANEPHOS demonstrates its utility is in the asymmetric hydroboration of 3,3-disubstituted cyclopropenes. Hydroboration refers to the addition of a boron-hydrogen bond across a double bond. In this case, (R)-PHANEPHOS acts as a ligand, directing the addition of the boron atom to a specific face of the cyclopropene molecule, resulting in the formation of 2,2-disubstituted cyclopropyl boronates with high enantiomeric purity. []
(R)-PHANEPHOS can also be employed in asymmetric ring-opening reactions of azabenzonorbornadienes. These reactions involve the breaking of a specific bond in the azabenzonorbornadiene molecule, leading to the formation of aminodihydronaphthalenes. The presence of (R)-PHANEPHOS in the reaction mixture, along with a combination of zinc(II) triflate and palladium(II) acetate catalysts, allows for the selective formation of one enantiomer of the aminodihydronaphthalene product. []
Irritant